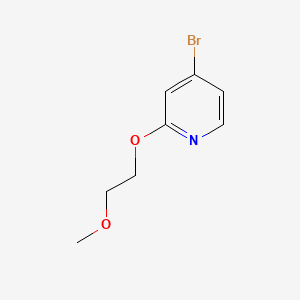

4-Bromo-2-(2-methoxyethoxy)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYQLUMBDMESTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744862 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289131-55-0 | |

| Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(2-methoxyethoxy)pyridine

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2-(2-methoxyethoxy)pyridine, CAS number 1289131-55-0, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its applications in drug discovery. Safety and handling procedures are also provided to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Strategic Importance

Heterocyclic compounds, particularly pyridine derivatives, are foundational scaffolds in the pharmaceutical industry, present in a vast number of FDA-approved drugs.[1] 4-Bromo-2-(2-methoxyethoxy)pyridine has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its two key functional handles: the 4-position bromo substituent, which is primed for metal-catalyzed cross-coupling reactions, and the 2-position methoxyethoxy group, which modulates the electronic properties of the pyridine ring and can influence solubility and pharmacokinetic properties.

The pyridine core itself is a privileged structure in drug discovery, offering a combination of metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor.[2] The specific substitution pattern of this compound allows for precise, late-stage diversification, a critical advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 4-Bromo-2-(2-methoxyethoxy)pyridine are summarized below.

| Property | Value | Source |

| CAS Number | 1289131-55-0 | [5][6] |

| Molecular Formula | C₈H₁₀BrNO₂ | [5] |

| Molecular Weight | 232.08 g/mol | [5] |

| Appearance | Off-white to light yellow solid or oil | Supplier Data |

| Purity | ≥95% | [5][7] |

| SMILES | COCCOc1cc(Br)ccn1 | [5] |

| InChIKey | Not readily available |

Synthesis and Manufacturing

While specific literature on the synthesis of CAS 1289131-55-0 is not abundant, a reliable synthetic route can be constructed based on established pyridine chemistry. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyridine precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical precursor for this synthesis is 2,4-dibromopyridine. The greater lability of the halogen at the 2-position of the pyridine ring towards nucleophilic attack allows for a regioselective substitution.

Caption: Proposed synthesis workflow for 4-Bromo-2-(2-methoxyethoxy)pyridine.

Detailed Experimental Protocol

Materials:

-

2,4-Dibromopyridine

-

2-Methoxyethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methoxyethanol (1.2 equivalents) to anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide in situ. This significantly increases the nucleophilicity of the oxygen, which is essential for attacking the electron-deficient pyridine ring.

-

Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The utility of 4-Bromo-2-(2-methoxyethoxy)pyridine stems from the reactivity of the C4-Bromo bond. This position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an ideal substrate for introducing molecular complexity. The reactivity of bromo-pyridines in such transformations is well-documented.[8][9]

Key Chemical Transformations

The C-Br bond can be functionalized via several powerful C-C and C-N bond-forming reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install nitrogen-based functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

Caption: Key cross-coupling reactions of 4-Bromo-2-(2-methoxyethoxy)pyridine.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of the pyridine ring.

Materials:

-

4-Bromo-2-(2-methoxyethoxy)pyridine (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %)[10]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

Setup: To a reaction vessel, add 4-Bromo-2-(2-methoxyethoxy)pyridine, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst: Add the degassed solvent mixture, followed by the palladium catalyst. Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to poor yields. The base is required for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by column chromatography.

Applications in Drug Discovery

The 2-alkoxy-4-substituted pyridine motif is a common feature in a variety of biologically active molecules. For instance, series of 2-aryloxy-4-alkoxy-pyridines have been identified as potent antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications as antidepressant drugs.[3][4] While direct public-domain examples citing CAS 1289131-55-0 are limited to its availability as a building block, its structure is highly analogous to intermediates used in the synthesis of complex pharmaceutical agents.[11][12]

The methoxyethoxy side chain can serve to improve physicochemical properties, such as solubility, and may engage in beneficial interactions within a target protein's binding pocket. Its primary role, however, is as a stable ether linkage that correctly positions the pyridine core for further functionalization at the 4-position, enabling the exploration of SAR by systematically varying the substituent introduced via cross-coupling.

Safety, Handling, and Storage

As a brominated organic compound, 4-Bromo-2-(2-methoxyethoxy)pyridine requires careful handling. While specific toxicology data for this compound is not available, guidelines for analogous brominated pyridines should be followed.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[13][16] Avoid contact with skin and eyes.[13][17] In case of contact, wash the affected area immediately with plenty of water.[13]

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[16][17] Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377-84. [Link]

-

Roy, A., et al. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 42(15), 12611-12623. [Link]

-

Ullah, F., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5196. [Link]

-

Synthonix, Inc. 4-Bromo-2-(2-methoxyethoxy)pyridine. [Link]

-

PubChem. 4-Bromo-2-methoxypyridine. [Link]

-

Roy, A., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

-

Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 299-310. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929-35. [Link]

-

Thermo Fisher Scientific. (2012). Pyridinium bromide perbromide Safety Data Sheet. Durham Tech. [Link]

-

Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed. [Link]

-

Butler, C. R., et al. (2018). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 28(1), 46-51. [Link]

-

New Jersey Department of Health. (2010). Pyridine Hazardous Substance Fact Sheet. [Link]

-

Cheméo. Chemical Properties of 4-Bromopyridine. [Link]

- Wang, Y., et al. (2013). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

Bautista, L. H., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(48), 31211-31238. [Link]

-

Movassaghi, M., et al. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

-

Schmidt, D., & Eilbracht, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(4), 655-671. [Link]

-

Rečnik, S., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3492-3504. [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

-

Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339-4366. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthonix, Inc > 1289131-55-0 | 4-Bromo-2-(2-methoxyethoxy)pyridine [synthonix.com]

- 6. 1289131-55-0|4-Bromo-2-(2-methoxyethoxy)pyridine|BLD Pharm [bldpharm.com]

- 7. Ethers | CymitQuimica [cymitquimica.com]

- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 11. 100367-39-3|4-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. durhamtech.edu [durhamtech.edu]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. nj.gov [nj.gov]

An In-depth Technical Guide to 4-Bromo-2-(2-methoxyethoxy)pyridine: Properties, Reactivity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(2-methoxyethoxy)pyridine is a halogenated pyridine derivative of interest in synthetic organic chemistry. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridine ring is a common scaffold in many biologically active compounds, and the presence of a bromine atom at the 4-position offers a reactive handle for various cross-coupling and nucleophilic substitution reactions. The 2-(2-methoxyethoxy) substituent can influence the molecule's solubility, pharmacokinetic properties, and binding interactions in a biological context.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral characteristics, and chemical reactivity of 4-Bromo-2-(2-methoxyethoxy)pyridine. Furthermore, it outlines key experimental protocols for its characterization and safe handling, offering valuable insights for researchers utilizing this compound in their work.

Physicochemical and Spectral Properties

While extensive experimental data for 4-Bromo-2-(2-methoxyethoxy)pyridine is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Data

| Property | Value/Information | Source/Comment |

| CAS Number | 1289131-55-0 | [1] |

| Molecular Formula | C8H10BrNO2 | [1][2] |

| Molecular Weight | 232.08 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid. | Based on similar structures. |

| Melting Point | No data available. | [3] |

| Boiling Point | No data available. | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General property of similar organic molecules. |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [1][2] |

Predicted Spectral Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the 2-methoxyethoxy side chain. The pyridine protons will likely appear in the aromatic region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by their positions relative to the nitrogen and each other. The methylene and methyl protons of the side chain will appear in the upfield region (δ 3.0-4.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the side chain will appear further upfield.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-Br bond, C-O-C (ether) linkages, and the C=N and C=C vibrations of the pyridine ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural isotopic abundance of ⁷⁹Br and ⁸¹Br is approximately 1:1). Fragmentation patterns would likely involve the loss of the methoxyethoxy side chain.

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Bromo-2-(2-methoxyethoxy)pyridine is primarily governed by the electron-deficient nature of the pyridine ring and the presence of the bromine atom at the 4-position.[6]

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position is susceptible to displacement by various nucleophiles. The electron-withdrawing nitrogen atom activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack.[6][7] This makes 4-Bromo-2-(2-methoxyethoxy)pyridine a valuable substrate for SNAr reactions, allowing for the introduction of a wide range of functional groups.

-

With Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) can replace the bromine with an alkoxy group.

-

With Nitrogen Nucleophiles: Amines can displace the bromine to form 4-amino-substituted pyridines.

-

With Sulfur Nucleophiles: Thiolates can be used to introduce thioether functionalities.

The general mechanism for this reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized by resonance, particularly by the delocalization of the negative charge onto the electronegative nitrogen atom.[6][7]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in 4-Bromo-2-(2-methoxyethoxy)pyridine is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.[5]

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-2-(2-methoxyethoxy)pyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-(2-methoxyethoxy)pyridine is not widely available, the safety precautions should be based on those for similar brominated pyridine compounds.[3][8][9]

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash hands thoroughly after handling.[11]

-

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Conclusion

4-Bromo-2-(2-methoxyethoxy)pyridine is a valuable building block for organic synthesis, offering a versatile platform for the construction of complex molecules. Its reactivity, centered around the 4-bromo position, allows for a wide array of chemical transformations through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited, its properties and behavior can be reliably inferred from well-studied analogous structures. By following the outlined experimental and safety protocols, researchers can effectively and safely utilize this compound to advance their scientific endeavors in drug discovery and materials science.

References

-

PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Retrieved from [Link]

Sources

- 1. 1289131-55-0|4-Bromo-2-(2-methoxyethoxy)pyridine|BLD Pharm [bldpharm.com]

- 2. 4-broMo-2-(2-Methoxyethoxy)pyridine CAS#: 1289131-55-0 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4-Bromo-2-methoxypyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-2-(2-methoxyethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-(2-methoxyethoxy)pyridine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed, field-tested synthetic protocol, and explore its strategic application in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics.

Core Molecular Attributes

4-Bromo-2-(2-methoxyethoxy)pyridine is a substituted pyridine derivative featuring a bromine atom at the 4-position and a 2-methoxyethoxy group at the 2-position. These substitutions create a molecule with distinct physicochemical properties and versatile reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂ | [1] |

| Molecular Weight | 232.07 g/mol | [1][2] |

| CAS Number | 1289131-55-0 | [1] |

| Appearance | Varies (typically a liquid or low-melting solid) | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis of 4-Bromo-2-(2-methoxyethoxy)pyridine via Williamson Ether Synthesis

The most direct and efficient route for the synthesis of 4-Bromo-2-(2-methoxyethoxy)pyridine is the Williamson ether synthesis. This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-bromo-2-pyridone is reacted with 1-bromo-2-methoxyethane.

The causality behind this experimental choice lies in the robust and high-yielding nature of the Sₙ2 reaction between a deprotonated pyridone and an unhindered alkyl halide.[3][4][5] The pyridone nitrogen, upon deprotonation, becomes a potent nucleophile that readily displaces the bromide from 1-bromo-2-methoxyethane.[6]

Caption: Williamson Ether Synthesis Workflow for 4-Bromo-2-(2-methoxyethoxy)pyridine.

Experimental Protocol:

Materials:

-

4-Bromo-2-pyridone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromo-2-methoxyethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-2-pyridone (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation, forming the sodium 4-bromo-2-pyridonate.

-

Cool the mixture back to 0°C and add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Bromo-2-(2-methoxyethoxy)pyridine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the protons of the 2-methoxyethoxy side chain.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-6 |

| ~7.1 | d | 1H | H-3 |

| ~7.0 | dd | 1H | H-5 |

| ~4.4 | t | 2H | -OCH₂CH₂OCH₃ |

| ~3.7 | t | 2H | -OCH₂CH₂OCH₃ |

| ~3.4 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~164 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~122 | C-5 |

| ~110 | C-3 |

| ~71 | -OCH₂CH₂OCH₃ |

| ~68 | -OCH₂CH₂OCH₃ |

| ~59 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic pyridine ring and the ether linkages.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1600-1450 | Strong | Aromatic C=C and C=N stretching |

| ~1250-1050 | Strong | C-O (ether) stretching |

| ~850-750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum, typically obtained via Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[9][10]

| m/z (Predicted) | Relative Intensity | Assignment |

| 231, 233 | ~1:1 | [M]⁺, Molecular ion |

| 152 | Variable | [M - Br]⁺, Loss of a bromine radical |

| 59 | Often strong | [CH₂OCH₂OCH₃]⁺ fragment |

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7][11] Substituted pyridines, such as 4-Bromo-2-(2-methoxyethoxy)pyridine, are particularly valuable as they provide synthetic handles for the construction of complex molecules through various cross-coupling reactions.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of bromo-substituted pyridines is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[6] The bromine atom at the 4-position of the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the strategic introduction of various aryl, heteroaryl, or amino groups, which are often crucial for binding to the ATP pocket of kinases.

The 2-(2-methoxyethoxy) group can also play a vital role. It can act as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Caption: Synthetic utility of 4-Bromo-2-(2-methoxyethoxy)pyridine in cross-coupling reactions.

Strategic Advantage in Oncology Drug Discovery

The pyridine ring is a common feature in many approved anti-cancer drugs, including several kinase inhibitors like Sorafenib and Regorafenib.[3] The ability to functionalize the 4-position of the pyridine ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer targets. The 2-alkoxy substituent can modulate the electronic properties of the ring and influence the overall conformation of the molecule, which can be critical for achieving high-affinity binding to the target protein.

Safety and Handling

As with all laboratory chemicals, 4-Bromo-2-(2-methoxyethoxy)pyridine should be handled with appropriate safety precautions. While specific toxicity data for this compound is not extensively documented, related bromo-pyridines are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[5][12]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

References

- Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of pyridine and dihydropyridine derivatives by regio- and stereoselective addition to N-activated pyridines. Chemical Reviews, 112(5), 2642–2713.

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-671.

- El-Damasy, A. K., Lee, J. A., & Pae, A. N. (2018).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

- Todorov, L., & Tsvetkova, P. (2022). Pyridine Heterocycles in the Therapy of Oncological Diseases.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

Sources

- 1. 1289131-55-0|4-Bromo-2-(2-methoxyethoxy)pyridine|BLD Pharm [bldpharm.com]

- 2. 4-broMo-2-(difluoroMethoxy)pyridine(832735-56-5) 1H NMR [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one (1823322-62-8) for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Bromo-2-methylpyridine(22282-99-1) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 4-Bromo-2-(2-methoxyethoxy)pyridine

Introduction

4-Bromo-2-(2-methoxyethoxy)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its advancement in research and development. This technical guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the title compound. By leveraging established principles of spectroscopy and data from analogous structures, this document serves as a predictive guide for researchers, scientists, and drug development professionals, offering insights into the causality behind spectral characteristics and outlining robust experimental protocols for data acquisition.

Molecular Structure and Key Features

The structure of 4-Bromo-2-(2-methoxyethoxy)pyridine (CAS No. 1289131-55-0, Molecular Formula: C₈H₁₀BrNO₂) incorporates several key features that will manifest distinctively in its spectra:

-

A 2,4-disubstituted pyridine ring: An aromatic system whose electronic environment is influenced by a bromine atom and a methoxyethoxy group.

-

An ether linkage: Specifically, a methoxyethoxy side chain, which will exhibit characteristic signals.

-

A bromine atom: A halogen substituent that will influence the chemical shifts in NMR and produce a characteristic isotopic pattern in mass spectrometry.

This guide will deconstruct the expected spectral data for each of these features, providing a roadmap for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework.[1]

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons of the pyridine ring typically resonate in the downfield region due to the ring's diamagnetic anisotropy.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.15 | d | ~5.5 | 1H | H-6 | The α-proton (to the nitrogen) is the most deshielded, appearing furthest downfield.[1] It will be a doublet due to coupling with H-5. |

| ~7.05 | dd | ~5.5, ~1.8 | 1H | H-5 | The β-proton will show coupling to both H-6 (ortho) and H-3 (meta). |

| ~6.80 | d | ~1.8 | 1H | H-3 | The β-proton will appear as a doublet due to meta-coupling with H-5. |

| ~4.40 | t | ~4.8 | 2H | O-CH₂ | Protons on the carbon adjacent to the pyridine ring's oxygen are shifted downfield.[2][3][4] |

| ~3.80 | t | ~4.8 | 2H | O-CH₂ | Protons on the carbon adjacent to the methoxy group's oxygen.[2][3][4] |

| ~3.45 | s | - | 3H | O-CH₃ | The methyl protons will appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-(2-methoxyethoxy)pyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

¹H NMR Interpretation Workflow

Caption: Workflow for ¹H NMR spectral assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number and electronic environments of the carbon atoms. The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[5][6]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | C-2 | The carbon attached to the oxygen (C-2) is significantly deshielded. |

| ~150.0 | C-6 | The α-carbon to the nitrogen is deshielded. |

| ~140.0 | C-4 | The carbon bearing the bromine atom. |

| ~122.0 | C-5 | Aromatic carbon. |

| ~112.0 | C-3 | Aromatic carbon. |

| ~71.0 | O-CH₂ | Ether carbon.[2][3][4] |

| ~68.0 | O-CH₂ | Ether carbon.[2][3][4] |

| ~59.0 | O-CH₃ | Methyl carbon of the methoxy group. |

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To obtain a high-resolution ¹³C NMR spectrum to identify all unique carbon environments.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Maintain the lock and shim settings from the proton experiment.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data and reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying functional groups within a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine ring. |

| ~2950-2850 | C-H stretch (aliphatic) | From the C-H bonds of the methoxyethoxy side chain. |

| ~1600-1550 | C=C and C=N stretching | Typical for the pyridine ring vibrations. |

| ~1250 and ~1050 | C-O stretching | Strong absorptions characteristic of the ether linkages.[2][3][4][7] |

| ~700-500 | C-Br stretch | Indicative of the carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plate or KBr pellet.

-

Apply the sample and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

IR Spectrum Interpretation Logic

Caption: Logical flow for interpreting key IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The mass spectrum of 4-Bromo-2-(2-methoxyethoxy)pyridine will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Ion | Rationale |

| 231/233 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 173/175 | [M - C₂H₄O]⁺ | Loss of ethylene oxide from the side chain. |

| 158/160 | [M - C₃H₇O₂]⁺ | Cleavage of the entire methoxyethoxy side chain. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

| 59 | [C₃H₇O]⁺ | Methoxyethyl fragment. |

Fragmentation Pathway

The primary fragmentation of ethers often involves cleavage of the C-O bond.[8][9] For aromatic compounds, the molecular ion is typically prominent.[8]

Mass Spectrometry Fragmentation Workflow

Caption: Predicted fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is ionized, typically by electron impact (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a predictive framework for the spectral characterization of 4-Bromo-2-(2-methoxyethoxy)pyridine. The anticipated NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offer a robust baseline for researchers. The detailed experimental protocols provide a standardized approach to data acquisition, ensuring reproducibility and accuracy. By understanding the interplay between the molecular structure and its spectral manifestations, scientists can confidently verify the identity and purity of this compound, paving the way for its further investigation and application.

References

-

Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

-

OpenStax (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

-

Fiveable. Spectroscopy of Ethers. Organic Chemistry Class Notes. Available at: [Link]

-

NIST Chemistry WebBook. Pyridine, 2-bromo-. National Institute of Standards and Technology. Available at: [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. whitman.edu [whitman.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Solubility of 4-Bromo-2-(2-methoxyethoxy)pyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-(2-methoxyethoxy)pyridine in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 4-Bromo-2-(2-methoxyethoxy)pyridine (CAS No. 1289131-55-0), a heterocyclic building block of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction setup and purification to formulation and screening.[1] Given the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles with predictive analysis and provides robust, actionable protocols for its empirical determination.

The Imperative of Solubility in Scientific R&D

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a critical physicochemical parameter that dictates the utility and development trajectory of a chemical entity.[2][3] In drug discovery, poor aqueous solubility is a primary contributor to inadequate bioavailability and formulation challenges, leading to a high attrition rate for promising new chemical entities (NCEs).[2][3] More than 40% of NCEs developed are practically insoluble in water, making solubility enhancement a major focus for formulation scientists.[3] In organic synthesis, solvent selection is paramount for achieving optimal reaction kinetics, managing reaction temperature, and facilitating product isolation and purification. Therefore, a thorough characterization of a compound's solubility profile across a range of relevant organic solvents is not merely supplementary data but a fundamental prerequisite for efficient and successful research.

Physicochemical Profile and Structural Analysis of 4-Bromo-2-(2-methoxyethoxy)pyridine

The solubility behavior of a molecule is intrinsically linked to its structure. By dissecting the key features of 4-Bromo-2-(2-methoxyethoxy)pyridine, we can make informed predictions about its interactions with various solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1289131-55-0 | [4][5][6] |

| Molecular Formula | C₈H₁₀BrNO₂ | [4] |

| Molecular Weight | 232.08 g/mol | [4] |

| Appearance | (Predicted) Off-white to yellow solid/oil | |

| Calculated logP | ~2.0 - 2.5 (Estimated) |

Structural Features Influencing Solubility:

The molecule's structure presents a balance of polar and non-polar characteristics:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor. This heterocyclic core imparts a degree of polarity to the molecule.

-

Bromo Group: The bromine atom at the 4-position increases the molecular weight and the overall lipophilicity (hydrophobicity) of the compound, which generally decreases solubility in polar solvents like water.

-

Methoxyethoxy Side Chain (-OCH₂CH₂OCH₃): This flexible ether chain is a significant contributor to the molecule's polarity. The two ether oxygen atoms are effective hydrogen bond acceptors, enhancing interactions with protic and polar aprotic solvents.[7]

This combination of a moderately polar pyridine ring, a lipophilic bromo substituent, and a polar ether side chain suggests that 4-Bromo-2-(2-methoxyethoxy)pyridine will exhibit nuanced solubility, favoring solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Caption: Structure of 4-Bromo-2-(2-methoxyethoxy)pyridine.

Predicted Solubility Profile

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted.[7][8][9] This serves as a practical starting point for solvent screening in synthesis and analysis.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen-bond with the pyridine nitrogen and ether oxygens. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone, THF | High to Moderate | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule. DMSO and DMF are expected to be excellent solvents. |

| Non-Polar | Hexane, Toluene | Low to Very Low | The overall polarity of the molecule, due to the pyridine and methoxyethoxy groups, is too high for significant interaction with non-polar aliphatic or aromatic hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate dipole and can solvate a wide range of organic compounds, likely including this one. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to definitive data, empirical measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[10][13]

Objective: To determine the maximum concentration of 4-Bromo-2-(2-methoxyethoxy)pyridine that can be dissolved in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

4-Bromo-2-(2-methoxyethoxy)pyridine (solid)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Bromo-2-(2-methoxyethoxy)pyridine to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. This ensures that the resulting solution is saturated.[10]

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.[10] Preliminary experiments can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the remaining undissolved solid. This step is crucial to avoid transferring solid particles into the analysis sample.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., PTFE) to remove any fine particulates. This step prevents post-sampling dissolution of solid, which would artificially inflate the measured solubility.[14]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution).

-

-

Quantification via HPLC-UV:

-

Method: Develop a reverse-phase HPLC method capable of resolving the compound from any potential impurities. A C18 column is often a good starting point. The mobile phase should be chosen to ensure good peak shape and a reasonable retention time.

-

Calibration: Prepare a series of standard solutions of 4-Bromo-2-(2-methoxyethoxy)pyridine of known concentrations.[2] Inject these standards to create a calibration curve (Peak Area vs. Concentration).

-

Analysis: Inject the diluted sample from step 4. Determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically reported in mg/mL or mol/L.

-

Conclusion

4-Bromo-2-(2-methoxyethoxy)pyridine is a molecule with a balanced polarity, featuring both hydrogen bond accepting sites and a lipophilic brominated aromatic system. This structure predicts good solubility in a range of polar aprotic and protic organic solvents, such as DMSO, methanol, and THF, with limited solubility in non-polar hydrocarbons. While these predictions provide a valuable framework, this guide strongly advocates for and provides a detailed methodology for the empirical determination of thermodynamic solubility. By employing the robust shake-flask protocol coupled with precise HPLC quantification, researchers can obtain the accurate and reliable solubility data essential for advancing chemical synthesis, process development, and pharmaceutical research.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- PubMed. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharm, 2012:195727.

- National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- BMG LABTECH. (2023).

- ACS Publications. (n.d.).

- Rowan Scientific. (n.d.). Predicting Solubility.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [YouTube].

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Chemistry LibreTexts. (2023).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- University of Calgary. (n.d.). Solubility of Organic Compounds.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chromatography Forum. (2009). how can i test the solubility in hplc please?.

- PCBIS. (n.d.). Thermodynamic solubility.

- World Health Organization. (2018).

- PubChem. (n.d.). 4-Bromo-2-methoxypyridine.

- Synthonix. (n.d.). 4-Bromo-2-(2-methoxyethoxy)pyridine - [B46775].

- BLDpharm. (n.d.). 1289131-55-0|4-Bromo-2-(2-methoxyethoxy)pyridine.

- Apollo Scientific. (n.d.). 1289131-55-0 Cas No. | 4-Bromo-2-(2-methoxyethoxy)pyridine.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-(2-methoxyethoxy)pyridine | 1289131-55-0.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. enamine.net [enamine.net]

- 4. Synthonix, Inc > 1289131-55-0 | 4-Bromo-2-(2-methoxyethoxy)pyridine [synthonix.com]

- 5. 1289131-55-0|4-Bromo-2-(2-methoxyethoxy)pyridine|BLD Pharm [bldpharm.com]

- 6. 1289131-55-0 Cas No. | 4-Bromo-2-(2-methoxyethoxy)pyridine | Apollo [store.apolloscientific.co.uk]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. saltise.ca [saltise.ca]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. improvedpharma.com [improvedpharma.com]

- 14. pubs.acs.org [pubs.acs.org]

Stability and storage conditions for 4-Bromo-2-(2-methoxyethoxy)pyridine

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-(2-methoxyethoxy)pyridine

Introduction

4-Bromo-2-(2-methoxyethoxy)pyridine (CAS No. 1289131-55-0) is a substituted pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. The unique arrangement of its functional groups—a bromine atom, an electron-rich pyridine core, and a flexible methoxyethoxy side chain—makes it a versatile intermediate for introducing specific pharmacophores in complex molecule synthesis. However, the very features that grant its synthetic utility also present challenges to its long-term stability. This guide provides a comprehensive analysis of the factors influencing the stability of this compound and outlines authoritative protocols for its storage and handling to ensure its integrity and performance in research and development settings.

Section 1: Physicochemical Properties and Inferred Reactivity

A foundational understanding of the compound's properties is essential for predicting its behavior and establishing appropriate handling protocols. While exhaustive stability data for this specific molecule is not widely published, we can infer its reactivity from its structure and data on related pyridine compounds.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1289131-55-0 | [1][2] |

| Molecular Formula | C8H10BrNO2 | [1] |

| Molecular Weight | 232.08 g/mol | [1] |

| Appearance | Liquid |

| Recommended Storage | 2-8°C under inert atmosphere |[1][2] |

The chemical nature of 4-Bromo-2-(2-methoxyethoxy)pyridine is governed by the interplay of its substituents. The pyridine ring is a π-deficient aromatic system. The bromine atom at the 4-position acts as an electron-withdrawing group via induction, while the ether-linked substituent at the 2-position is electron-donating. This electronic profile makes the molecule susceptible to specific degradation pathways:

-

Oxidative Degradation: The electron-rich nature of the substituted pyridine ring, coupled with the presence of ether linkages, makes it a potential target for oxidation, especially when exposed to atmospheric oxygen over time.[3] Synthesis of highly substituted pyridines often involves a final air oxidation step, highlighting the ring's propensity to react with oxygen.[3]

-

Hydrolytic Instability: While generally stable, ether linkages can be susceptible to cleavage under strong acidic conditions. The pyridine nitrogen can be protonated, potentially catalyzing this degradation if exposed to acidic contaminants.

-

Light Sensitivity: Many substituted pyridines exhibit sensitivity to light, which can catalyze the formation of radical species and lead to decomposition or polymerization. Storing in a dark place is a common recommendation for related brominated pyridines.[4]

Section 2: Recommended Storage and Handling Protocols

To mitigate the inferred risks of degradation, a multi-faceted storage strategy is imperative. The following protocols are synthesized from supplier recommendations and safety data for structurally analogous compounds.

Core Storage Conditions

Proper storage is the most critical factor in preserving the chemical integrity of 4-Bromo-2-(2-methoxyethoxy)pyridine.

Table 2: Recommended Storage Parameters and Rationale

| Parameter | Recommendation | Scientific Rationale |

|---|---|---|

| Temperature | 2–8°C | Refrigeration slows down the rate of potential decomposition reactions, including oxidation and hydrolysis, significantly extending shelf life. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen, directly preventing oxidative degradation of the pyridine ring and ether side chain.[1][2] |

| Light | Amber/Opaque Vials | Protection from light, particularly UV, is crucial to prevent photochemical degradation pathways.[4] |

| Container | Tightly Sealed, Chemically Resistant | A tightly sealed container prevents exposure to atmospheric moisture and oxygen.[5][6] Glass or other non-reactive containers are essential. |

| Moisture | Store in a Dry Environment | Pyridine derivatives can be hygroscopic.[7] Absorbed moisture can facilitate hydrolytic decomposition and other undesirable reactions. |

Experimental Workflow: Safe Handling and Aliquoting

Adherence to a strict handling protocol is necessary to maintain compound purity and ensure user safety. The following workflow outlines the best practices for accessing the compound from storage for experimental use.

Caption: Workflow for accessing and handling 4-Bromo-2-(2-methoxyethoxy)pyridine.

Personal Protective Equipment (PPE)

Given the hazards associated with analogous compounds, which include being harmful if swallowed, causing skin irritation, and causing serious eye irritation, a robust PPE protocol is mandatory.[5][6][8]

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and change them immediately if contamination occurs.

-

Body Protection: A fully-buttoned laboratory coat is required.

-

Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of vapors.[9]

Section 3: Signs of Degradation and Disposal

Vigilance for signs of compound degradation is a key aspect of quality control in a research setting.

-

Visual Inspection: Any observable change in the appearance of the liquid, such as a shift in color (e.g., development of a yellow or brown tint) or the formation of a precipitate, should be considered a potential indicator of degradation.

-

Analytical Verification: If degradation is suspected, purity should be re-assessed using analytical techniques such as NMR spectroscopy or LC-MS before use.

Disposal

Unused or degraded 4-Bromo-2-(2-methoxyethoxy)pyridine must be treated as hazardous chemical waste.

-

Containment: Collect waste material in a designated, properly labeled, and sealed container.

-

Procedure: Do not dispose of it down the drain.[10] Disposal must be carried out through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations.[11]

Conclusion

The long-term stability of 4-Bromo-2-(2-methoxyethoxy)pyridine is contingent upon strict adherence to proper storage and handling protocols. The principal threats to its integrity are oxidation, moisture, and light. By implementing a storage strategy based on refrigeration (2-8°C) under an inert atmosphere in a tightly sealed, light-resistant container, researchers can effectively mitigate these risks. Combining these storage conditions with meticulous handling procedures within a chemical fume hood and with appropriate PPE will ensure both the safety of the user and the preservation of the compound's purity and reactivity for its intended synthetic applications.

References

-

Willard, P. G., & de Laszlo, S. E. (1984). A Simple, Modular Synthesis of Substituted Pyridines. Journal of Organic Chemistry, 49(25), 5037–5039. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14062309, 4-Bromo-2-methoxypyridine. [Link]

-

University of Washington. Standard Operating Procedure: Pyridine. [Link]

-

Hobson, S., Boecker, J. D., Gifford, J. H., et al. (2003). Synthesis and unusual stability of pyridine and N-methyl pyridinium 1,3-dioxolanes. Journal of Heterocyclic Chemistry, 40(2), 305-309. [Link]

-

Organic Chemistry Portal. Synthesis of pyridines and related compounds. [Link]

-

Denmark Group, University of Illinois Urbana-Champaign. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

-

Material Safety Data Sheet. Pyridine. [Link]

-

PubChem. 4-Bromo-2-methoxypyridine. [Link]

-

Vaitekūnas, J., Gasparavičiūtė, R., Meškys, R. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(13), e00558-19. [Link]

Sources

- 1. 1289131-55-0|4-Bromo-2-(2-methoxyethoxy)pyridine|BLD Pharm [bldpharm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 100367-39-3|4-Bromo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Key reactive sites on 4-Bromo-2-(2-methoxyethoxy)pyridine

An In-depth Technical Guide to the Key Reactive Sites of 4-Bromo-2-(2-methoxyethoxy)pyridine

Executive Summary

4-Bromo-2-(2-methoxyethoxy)pyridine is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and materials science. Its synthetic versatility stems from a well-defined hierarchy of reactive sites that can be selectively addressed using a range of modern organic chemistry methodologies. This guide provides a detailed analysis of the molecule's electronic structure and explores the principal pathways for its chemical modification. The primary reactive center is the carbon-bromine bond at the C4 position, which is exceptionally susceptible to both nucleophilic aromatic substitution (SNAr) and a wide array of palladium-catalyzed cross-coupling reactions. Secondary reactivity can be achieved through the metalation of C-H bonds on the pyridine ring, offering further avenues for diversification. This document furnishes researchers with the foundational principles, mechanistic insights, and field-proven protocols necessary to effectively utilize this versatile scaffold in complex molecule synthesis.

Molecular Structure and Electronic Landscape

The reactivity of 4-Bromo-2-(2-methoxyethoxy)pyridine is a direct consequence of the interplay between its constituent functional groups. Understanding the electronic contributions of each component is critical for predicting and controlling its chemical behavior.

-

Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is highly electronegative. It exerts a powerful electron-withdrawing inductive effect (-I) and mesomeric effect (-M), which significantly reduces the electron density of the entire ring system. This electron deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, rendering them susceptible to nucleophilic attack.[1][2]

-

C4-Bromo Substituent: The bromine atom at the C4 position serves two roles. Electrically, it has a weak deactivating effect on the ring due to its electronegativity (-I effect). More importantly, it is an excellent leaving group, situated at a highly activated para position, making it the molecule's primary site for substitution and cross-coupling reactions.[3]

-

C2-(2-methoxyethoxy) Substituent: The alkoxy group at the C2 position possesses opposing electronic influences. The oxygen atom's lone pairs can be donated into the ring via a positive resonance effect (+R), which partially counteracts the electron-withdrawing nature of the pyridine nitrogen.[4] However, its electronegativity also contributes a -I effect. This group also introduces steric bulk, which can hinder reactions at the adjacent C3 position.[5][6]

The net result of these competing effects is a highly polarized aromatic ring, primed for selective functionalization, primarily at the C4 position.

Caption: Electronic landscape of the substituted pyridine ring.

Primary Reactive Site: The C4-Bromine Bond

The C4-Br bond is the most synthetically versatile position on the molecule due to its activation by the ring nitrogen and the stability of the bromide leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the addition of nucleophiles at the C4 position, proceeding through a stabilized anionic intermediate known as a Meisenheimer complex.[1][7] A key resonance structure of this intermediate places the negative charge on the electronegative nitrogen atom, providing significant stabilization and driving the reaction forward.[7] This pathway allows for the direct displacement of the bromide with a wide variety of nucleophiles.

Caption: Generalized workflow for SNAr reactions.

Table 1: Representative SNAr Reactions and Conditions

| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) | Product Type |

| O-Nucleophile | Sodium Methoxide (NaOMe) | - | Methanol | 80-120 | 4-Alkoxypyridine |

| N-Nucleophile | Pyrrolidine | K₂CO₃ | DMF | 100-150 | 4-Aminopyridine |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | - | DMF | 80-110 | 4-Thioether |

Protocol 2.1.1: Synthesis of 4-Methoxy-2-(2-methoxyethoxy)pyridine via SNAr

-

Reaction Setup: To a sealed reaction vessel, add 4-Bromo-2-(2-methoxyethoxy)pyridine (1.0 equiv). Add a solution of sodium methoxide (2.0 equiv, typically 25-30 wt% in methanol).

-

Solvent Addition: Add anhydrous methanol to achieve a final concentration of 0.5 M with respect to the starting material.

-

Inert Atmosphere: Seal the vessel, then purge with an inert gas (e.g., Argon) for 5-10 minutes.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Carefully quench with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an ideal handle for palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.[8][9] The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[8] The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9]

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.2.1.1: Synthesis of a 4-Aryl-2-(2-methoxyethoxy)pyridine

-

Reaction Setup: In a dry Schlenk flask, combine 4-Bromo-2-(2-methoxyethoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe to a concentration of 0.1-0.5 M.[10]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography.

This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods for synthesizing arylamines. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad range of amine substrates.[13]

Protocol 2.2.2.1: Synthesis of a 4-(Dialkylamino)-2-(2-methoxyethoxy)pyridine

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

-

Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.

-

Reagent Addition: Add 4-Bromo-2-(2-methoxyethoxy)pyridine (1.0 equiv), the desired secondary amine (1.2 equiv), and anhydrous toluene via syringe.

-

Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction's progress.

-

Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with diethyl ether or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography.

Table 2: Common Reagent Systems for Cross-Coupling Reactions

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | Toluene/H₂O |

| Pd(dppf)Cl₂ (1-3) | - | K₃PO₄ (2.0) | Dioxane/H₂O | |

| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (1.5) | Toluene |

| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane |

Secondary Reactive Sites: C-H Functionalization via Metalation

While less common than reactions at the C4-Br bond, the C-H bonds of the pyridine ring can be functionalized through deprotonation with strong bases, followed by quenching with an electrophile.

Halogen-Metal Exchange and Directed ortho-Metalation (DoM)

The use of strong organolithium bases (e.g., n-BuLi, LDA) can lead to two competing pathways:

-

Halogen-Metal Exchange: Rapid exchange of the bromine atom at C4 with lithium, forming a 4-lithiopyridine species.[14]

-

Directed ortho-Metalation (DoM): Deprotonation of a C-H bond adjacent to a directing group. The bromine atom can direct deprotonation to C3 or C5.[14][15]